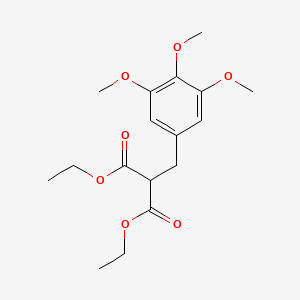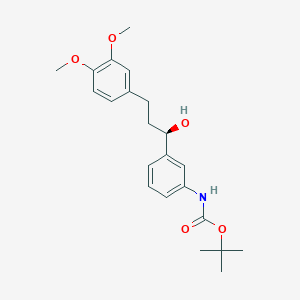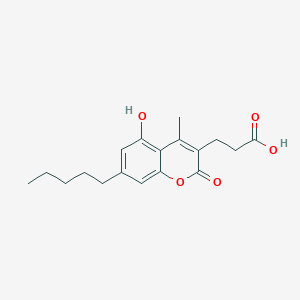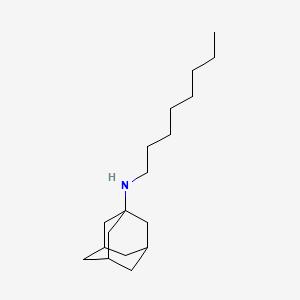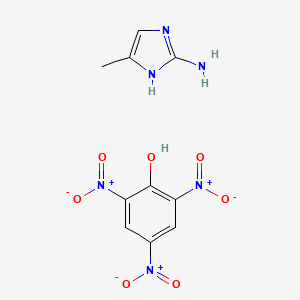
4-methyl-3H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group attached to the fourth carbon and an amino group at the second position. Imidazoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3H-imidazol-2-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under mild conditions can yield the desired imidazole . Another method involves the condensation of aldehydes with amines, followed by cyclization .
Industrial Production Methods
Industrial production of imidazoles, including this compound, often involves the use of high-throughput methods and catalysts to increase yield and efficiency. Nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Applications De Recherche Scientifique
4-methyl-3H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-methyl-3H-imidazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound with no substituents.
2-methylimidazole: Similar structure but with a methyl group at the second position.
4,5-diphenylimidazole: Contains phenyl groups at the fourth and fifth positions.
Uniqueness
4-methyl-3H-imidazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of the methyl group at the fourth position and the amino group at the second position can influence its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
93689-13-5 |
|---|---|
Formule moléculaire |
C10H10N6O7 |
Poids moléculaire |
326.22 g/mol |
Nom IUPAC |
5-methyl-1H-imidazol-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H7N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-6-4(5)7-3/h1-2,10H;2H,1H3,(H3,5,6,7) |
Clé InChI |
FECUHQFRURVAMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
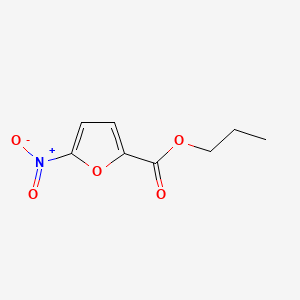
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)



